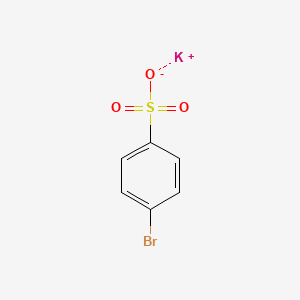

4-Bromo-3-iodo-6-methoxy-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

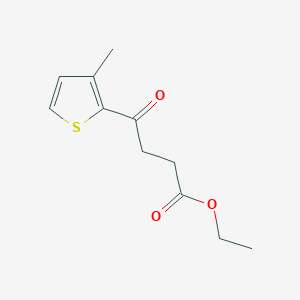

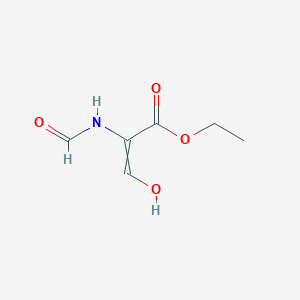

4-Bromo-3-iodo-6-methoxy-1H-indazole (BIMI) is a heterocyclic aromatic compound that has been widely studied for its potential use in a variety of scientific and medical applications. BIMI is a member of the indazole family, which is a group of compounds characterized by a six-membered nitrogen-containing ring. BIMI has been the subject of a number of studies in recent years due to its unique properties, which make it an attractive option for a range of applications.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

- Indazole-based chemical reactions : The Davis-Beirut reaction is significant for producing a variety of N(1),N(2)-disubstituted-1H-indazolones, involving electrophiles reacting with substrates like 3-methoxy-2H-indazole (Conrad et al., 2011).

- Cross-Coupling Reactions : Sequential Sonogashira and Suzuki cross-coupling reactions have been used with 5-bromo-3-iodoindazoles to synthesize new functionalized indoles and indazoles, potentially acting as 5-HT receptor ligands (Witulski et al., 2005).

- Synthesis of Indazole Derivatives : Efficient synthesis of novel indazole scaffolds, like 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole, has been reported. These compounds are key in divergent syntheses of indazoles via palladium cross-coupling reactions (Cottyn et al., 2007).

Biological Activity and Material Science

- Antibacterial Activity : The synthesis and antibacterial activity of certain triazole derivatives have been explored, demonstrating the potential biological applications of such compounds (Hui et al., 2010).

- Electroactive Materials : Indazole-based materials have been synthesized for their thermal, optical, electrochemical, and photoelectrical properties, highlighting the role of indazole derivatives in material science applications (Cekaviciute et al., 2012).

- Anticancer Evaluation : Some indazole derivatives have been evaluated for their anticancer activity, demonstrating the potential medical applications of these compounds (Bekircan et al., 2008).

Mecanismo De Acción

Target of Action

4-Bromo-3-iodo-6-methoxy-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have a wide variety of medicinal applications, including acting as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole compounds generally interact with their targets by binding to the active site, leading to changes in the target’s function . The bromo, iodo, and methoxy groups in the compound may enhance its binding affinity and selectivity to its targets.

Biochemical Pathways

These could include pathways related to cell growth and proliferation, inflammation, neurotransmission, and bacterial growth .

Pharmacokinetics

The compound’s molecular weight (35295 g/mol ) suggests that it may have suitable properties for oral bioavailability.

Result of Action

Based on the known activities of indazole compounds, potential effects could include inhibition of cell growth in cancer cells, reduction of inflammation, modulation of neurotransmission in the central nervous system, and inhibition of bacterial growth .

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-3-iodo-6-methoxy-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIN2O/c1-13-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCBXDMJAGKKPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNC(=C2C(=C1)Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646415 |

Source

|

| Record name | 4-Bromo-3-iodo-6-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887569-04-2 |

Source

|

| Record name | 4-Bromo-3-iodo-6-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

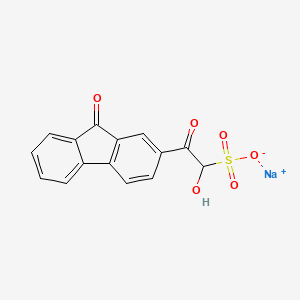

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B1343615.png)